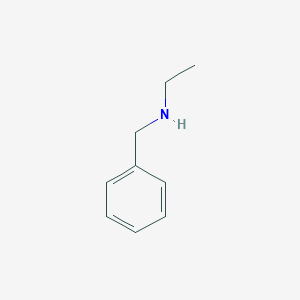

N-Ethylbenzylamine

Beschreibung

Significance of N-Ethylbenzylamine in Organic Synthesis and Beyond

This compound is a key intermediate and building block in organic synthesis. indiamart.com Its utility stems from the reactivity of its secondary amine functional group, which can readily undergo a variety of chemical transformations. This allows for the introduction of the N-ethylbenzylamino moiety into a diverse range of molecular scaffolds. The presence of both an aliphatic ethyl group and an aromatic benzyl (B1604629) group imparts specific properties to the molecules it becomes a part of, influencing factors such as solubility, steric hindrance, and potential for further functionalization.

In the realm of medicinal chemistry, this compound is utilized as a precursor for the synthesis of various heterocyclic compounds. sigmaaldrich.com Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, and the incorporation of the N-ethylbenzyl group can be a crucial step in the construction of these bioactive molecules. sigmaaldrich.com Beyond pharmaceuticals, derivatives of this compound have been investigated for their potential as corrosion inhibitors, highlighting the compound's relevance in materials science.

Historical Context of this compound Utilization in Academic Studies

The utilization of this compound in academic studies is intrinsically linked to the development of synthetic methodologies for secondary amines. One of the foundational methods for the synthesis of such amines is reductive amination. The Leuckart reaction, discovered by Rudolf Leuckart in 1885, represents an early example of this type of transformation, initially converting aldehydes or ketones to amines using formamide (B127407) or ammonium (B1175870) formate. wikipedia.org This reaction laid the groundwork for more modern and efficient reductive amination techniques that are now commonly used to prepare this compound and its derivatives.

While specific early publications focusing solely on this compound are not readily apparent, its synthesis and use would have become more prevalent with the refinement of reductive amination protocols throughout the 20th century. mdpi.com The development of reducing agents like sodium borohydride (B1222165) provided milder and more selective methods for the conversion of an imine intermediate, formed from the reaction of benzaldehyde (B42025) and ethylamine (B1201723), to this compound. chemicalbook.com A 1933 patent describes a method for producing N-Ethyl-N-benzylaniline by heating ethylaniline and benzyl chloride, demonstrating early industrial interest in related N-benzyl-N-ethyl compounds. nih.gov

Scope and Objectives of this compound Research

The research landscape involving this compound is broad and continues to expand. A primary objective is its use as a versatile synthon for the creation of novel organic molecules. Researchers often employ this compound to introduce a specific structural motif that can be further elaborated to build molecular complexity.

A significant area of focus is in the synthesis of heterocyclic compounds with potential biological activity. For instance, this compound has been used to prepare derivatives of pyrido[1,2-a]pyrimidin-4-one, a class of compounds with a range of pharmacological properties. sigmaaldrich.com The objective in such studies is to synthesize libraries of related compounds and evaluate their biological activities to identify potential drug candidates.

Detailed Research Findings

The synthesis of this compound is most commonly achieved through the reductive amination of benzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced to the corresponding secondary amine.

A general procedure involves reacting benzaldehyde with ethylamine in a suitable solvent, such as methanol, to form the N-benzylideneethanamine intermediate. This intermediate is then reduced in situ using a reducing agent like sodium borohydride to yield this compound. chemicalbook.com

Table 1: Synthesis of this compound via Reductive Amination

| Reactants | Reagents | Product | Yield | Reference |

| Benzaldehyde, Ethylamine | Sodium Borohydride, Methanol | This compound | High | chemicalbook.com |

This compound serves as a crucial starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of 2-[(N-Benzyl, N-ethyl)amino]derivative using 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. sigmaaldrich.com

Table 2: Applications of this compound in Synthesis

| Reactant | Reagent | Product | Application | Reference |

| This compound | 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 2-[(N-Benzyl, N-ethyl)amino]derivative | Pharmaceutical Intermediate | sigmaaldrich.com |

| This compound | NDTE or HLTE | Derivatized amines | Analytical Reagent | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAAHUDGWQAAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022259 | |

| Record name | N-Ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14321-27-8 | |

| Record name | Ethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14321-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM8324KE8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Ethylbenzylamine and Its Derivatives

Established Synthetic Pathways to N-Ethylbenzylamine

Traditional methods for synthesizing this compound are well-documented, offering reliable and efficient protocols. These pathways include reductive amination, direct alkylation of primary amines, and a novel method involving organoboranes.

Reductive Amination Protocols

Reductive amination is a highly effective method for preparing this compound, typically involving the reaction of benzaldehyde (B42025) with ethylamine (B1201723) to form an intermediate imine, which is then reduced. This can be performed as a one-pot procedure or in two distinct steps.

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. Mild reducing agents are preferred to prevent the reduction of the aldehyde to benzyl (B1604629) alcohol. A notable protocol involves the use of sodium cyanoborohydride (NaBH₃CN) at a controlled pH. For instance, the reaction of benzaldehyde and ethylamine at pH 6 in the presence of sodium cyanoborohydride yields this compound with high efficiency. researchgate.netnih.gov Another common procedure utilizes sodium borohydride (B1222165) (NaBH₄) in methanol, where the imine is formed in situ over several hours before the reducing agent is added.

While effective, reductive amination can sometimes lead to by-products. For example, the reaction between benzaldehyde and ethylamine can also produce N-methyldibenzylamine through side reactions. frontiersin.org

Table 1: Comparison of Reductive Amination Protocols for this compound Synthesis

| Starting Materials | Reducing Agent | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Ethylamine | Sodium Cyanoborohydride (NaBH₃CN) | - | pH 6 | 91% | researchgate.netnih.gov |

| Benzaldehyde, Ethylamine | Sodium Borohydride (NaBH₄) | Methanol | Room temperature, 6-hour reduction | - |

Reaction of Primary Amines with Ethylating Agents

The direct N-alkylation of a primary amine with an ethylating agent, such as an ethyl halide, is a fundamental method for synthesizing secondary amines. In the case of this compound, this involves the reaction of benzylamine (B48309) with an ethyl halide. However, a significant challenge in this method is controlling the degree of alkylation. The product, this compound, is itself a nucleophile and can react further with the ethylating agent to form the tertiary amine, N,N-diethylbenzylamine. masterorganicchemistry.comwikipedia.org This often results in a mixture of primary, secondary, and tertiary amines. wikipedia.org

To overcome the issue of overalkylation, specific reagents and conditions have been developed to promote selective mono-N-alkylation. One effective method utilizes cesium carbonate (Cs₂CO₃) in an anhydrous solvent like N,N-dimethylformamide (DMF). researchgate.net The use of cesium carbonate has been shown to be highly chemoselective, favoring the formation of the desired secondary amine and suppressing the undesired dialkylation. researchgate.netscispace.com This methodology has been successfully applied to the N-alkylation of various benzylamines and anilines with a range of alkyl halides. researchgate.net Other protocols may use different bases or catalysts to enhance selectivity. researchgate.netorganic-chemistry.org

Table 2: N-Alkylation of Benzylamine

| Amine | Ethylating Agent | Promoter/Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Benzylamine | Ethyl Halide | Cesium Carbonate (Cs₂CO₃) | DMF | High chemoselectivity for mono-N-alkylation | researchgate.netscispace.com |

| Benzylamine | Alkyl Halide | General Bases | Various | Risk of overalkylation, producing mixtures | masterorganicchemistry.comwikipedia.org |

Synthesis via N-(Benzoyloxy)amines and Organoboranes

A specialized and innovative route to secondary amines, including this compound, involves the reaction of N-(benzoyloxy)amines with organoboranes. acs.orgacs.org This methodology provides an alternative to more traditional alkylation procedures. The synthesis begins with the conversion of a primary amine, such as benzylamine, into its corresponding N-(benzoyloxy)amine derivative. This is achieved by reacting the amine with benzoyl peroxide under biphasic conditions. acs.org

The resulting N-(benzoyloxy)benzylamine is an intermediate that is stable enough for purification via chromatography. acs.org This intermediate then reacts with an organoborane, specifically triethylborane (B153662) (Et₃B), to yield the N-ethylated amine. The reaction involves the migration of an ethyl group from the boron atom to the nitrogen atom. acs.org For the synthesis of this compound, N-benzoyloxy-benzylamine is refluxed with triethylborane in tetrahydrofuran (B95107) (THF), affording the product in good yield. acs.org This method has been demonstrated to be effective for a variety of primary amines, with reaction times depending on the steric hindrance around the amine center. acs.org

Table 3: Synthesis of N-Ethylamines via N-(Benzoyloxy)amines and Triethylborane

| Primary Amine | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | N-Benzoyloxy-benzylamine | This compound | 62% | acs.org |

| 1-Methyl-heptylamine | N-Benzoyloxy-1-methyl-heptylamine | N-(Ethyl)-1-methyl-heptylamine | 54% | acs.org |

| Cyclohexylamine | N-Benzoyloxy-cyclohexylamine | N-Ethylcyclohexylamine | 86% | acs.org |

Advanced and Asymmetric Synthesis Strategies Involving this compound

Beyond classical synthesis, advanced strategies focus on creating chiral derivatives and employing this compound as a precursor in enantioselective reactions. These methods are crucial for producing optically pure compounds for specialized applications.

Chiral Auxiliaries in this compound Synthesis

Asymmetric synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed. While the synthesis of achiral this compound is straightforward, the preparation of its chiral derivatives can be accomplished using this strategy.

For example, chiral auxiliaries derived from amino acids or other natural products, such as ephedrine (B3423809) and pseudoephedrine, are widely used. psu.eduresearchgate.net In a typical sequence, an achiral precursor is attached to the chiral auxiliary, creating a diastereomeric intermediate. A subsequent reaction, such as alkylation, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, cleavage of the auxiliary yields the enantiomerically enriched target molecule. Although direct examples for this compound are specific, the principle is broadly applied in the synthesis of α-chiral amines. researchgate.net For instance, N-benzyl imines can be used as precursors where the chirality is introduced via a reaction directed by a chiral catalyst or reagent, which functions similarly to an auxiliary. wiley-vch.de

Enantioselective Synthesis Utilizing this compound Precursors

This compound and its precursors, particularly N-benzyl imines, are valuable substrates in the field of enantioselective synthesis for producing α-chiral amines. nih.govd-nb.info These reactions use a chiral catalyst to control the addition of a nucleophile or a reducing agent to the prochiral imine, resulting in an optically active amine product with high enantiomeric excess (e.e.).

One prominent strategy is the asymmetric reduction of N-benzyl imines. Iron-catalyzed hydroboration, for example, has been shown to be highly effective for the enantioselective reduction of various N-alkyl and N-benzyl imines. nih.govd-nb.info Using a chiral pincer ligand, this system can convert an N-benzyl-substituted imine into the corresponding α-chiral amine with up to 98% e.e. nih.gov

Another approach is the photocatalytic asymmetric synthesis of α-tertiary amines, where a chiral amine transfer (CAT) reagent is used. acs.orgresearchgate.net In one study, (R)-α-ethylbenzylamine itself was investigated as a chiral amine source. acs.org The process involves the formation of an imine from a ketone and the chiral amine, followed by a visible-light-mediated photoredox-catalyzed radical addition to an alkene. The stereochemical outcome is dictated by the chiral amine fragment, demonstrating how precursors related to this compound can be instrumental in complex asymmetric transformations. acs.orgresearchgate.net

C2-Symmetrical Secondary Amine Synthesis from α-Ethylbenzylamine

A notable method for the synthesis of C2-symmetrical secondary amines involves a solvent-free reductive amination of α-ethylbenzylamine. sigmaaldrich.com This one-pot synthesis is highly diastereoselective, starting from either (R)- or (S)-α-ethylbenzylamine to yield the corresponding C2-symmetrical secondary amines. sigmaaldrich.com These products are not only of interest in their own right but also serve as crucial chiral building blocks for the synthesis of atropisomeric phosphoramidites. sigmaaldrich.com These phosphoramidites, in turn, are employed as ligands in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com

Synthesis of Optically Active Nitrogen Heterocycles

The synthesis of optically active nitrogen-containing heterocycles is a significant area of organic chemistry, with applications in pharmaceuticals and materials science. nih.gov While direct synthesis of these heterocycles from this compound is a specific application, the broader context involves the use of chiral amines to construct these ring systems. mdpi.comorganic-chemistry.org Methodologies for creating saturated N-heterocycles often rely on the inherent chirality of precursors to guide the stereochemical outcome of the cyclization reactions. nih.govorganic-chemistry.org Various strategies have been developed for the synthesis of 6-, 7-, and 8-membered nitrogen heterocycles, which can incorporate sulfonamide fragments, highlighting the diversity of accessible structures. mdpi.com

Regioselective Oxidation and Derivatization

The functionalization of this compound and related compounds through oxidation offers a pathway to novel derivatives with distinct chemical properties.

Decarboxylative Oxidation of N-Alkyl-α-amino Acids to Nitrones

A regioselective method for the synthesis of nitrones involves the decarboxylative oxidation of N-alkyl-α-amino acids. oup.com This transformation can be effectively catalyzed by tungstate (B81510) using a 30% hydrogen peroxide solution under phase-transfer conditions, leading to good yields of the desired nitrones. oup.com The mechanism is believed to proceed through the formation of a peroxytungstate species, which facilitates the oxidation and subsequent decarboxylation. oup.com This method has been applied to the stereodivergent synthesis of enantiomerically pure pyrroline (B1223166) N-oxides. oup.com The process is highly regioselective, with the nitrone forming specifically at the carbon atom that bears the carboxyl group. oup.com The use of photoredox catalysis has also emerged as a powerful tool for the decarboxylative functionalization of α-amino acids, allowing for the formation of C-C and C-heteroatom bonds under mild conditions. researchgate.netnih.govnih.gov

| Reactant | Catalyst/Reagent | Conditions | Product | Yield |

| N-alkyl-α-amino acid | Na₂WO₄ (cat.), H₂O₂ | Phase-transfer (CH₂Cl₂-H₂O), K₂CO₃ | Nitrone | 78% |

Oxidation of this compound to N-Ethylbenzylammonium Fluorochromate (VI)

This compound can be oxidized to form N-Ethylbenzylammonium Fluorochromate (VI). While the specific synthesis for the N-ethylbenzylammonium variant follows the general principle of reacting the corresponding amine with chromic acid and hydrofluoric acid, a closely related reagent, Benzyltrimethylammonium (B79724) fluorochromate(VI) (BTMAFC), has been synthesized and characterized. chem-soc.si BTMAFC is prepared by reacting benzyltrimethylammonium bromide with an aqueous solution of CrO₃ and HF. chem-soc.si This reagent has proven to be an efficient and selective oxidant for converting primary and secondary alcohols to their corresponding carbonyl compounds in high yields under mild and neutral conditions. chem-soc.si The reaction is typically carried out in dichloromethane, and the progress can be visually monitored by the color change from orange to dark brown. chem-soc.si

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce environmental impact.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have emerged as a green and sustainable alternative to traditional volatile organic solvents. academie-sciences.frmdpi.commagtech.com.cnmdpi.com These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt, like choline (B1196258) chloride (ChCl), with a hydrogen bond donor (HBD) such as urea, glycerol, or ethylene (B1197577) glycol. mdpi.commdpi.com DESs offer several advantages, including low cost, ease of preparation, biodegradability, low toxicity, and non-flammability. academie-sciences.frmagtech.com.cn

In the context of amine synthesis, DESs can act as both the solvent and a catalyst. academie-sciences.frmdpi.com For instance, the N-formylation of aromatic amines has been efficiently carried out in a deep eutectic solvent composed of choline chloride and SnCl₂. academie-sciences.fr This method avoids the use of hazardous organic solvents and provides the N-formyl derivatives in good to excellent yields. academie-sciences.fr The use of DESs has also been explored for the N-alkylation of amines, demonstrating their versatility as a reaction medium. mdpi.commagtech.com.cn A Brønsted acidic deep eutectic solvent has been utilized for the deprotection of N-Boc protected amines, such as N-Boc ethylbenzylamine, to yield the unmasked amine. scispace.com

| Reactants | DES | Conditions | Product | Yield |

| Aniline (B41778), Formic Acid | Choline chloride•2SnCl₂ | 70 °C, 20 min | N-formyl aniline | 98% |

| Aniline, Trimethyl orthoformate | Choline chloride/Urea | 90 °C, 20 min | N,N'-diphenylformamidine | 90% |

Sustainable Synthesis Protocols and Reagent Reuse

The imperative for environmentally benign chemical manufacturing has spurred the development of sustainable synthetic routes to this compound, focusing on the use of recoverable and recyclable catalysts, greener solvents, and atom-economical methodologies. unimi.itrsc.org A significant advancement in this area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and production costs. mdpi.com

One notable approach involves the reductive amination of benzaldehyde with ethylamine. chemicalbook.com Researchers have developed efficient and sustainable protocols utilizing recoverable and recyclable catalysts, such as iron-based Lewis acids like Aquivion-Fe. unimi.it These catalysts, supported on materials like perfluorosulfonic ionomer, have demonstrated high activity and can be reused multiple times without a significant loss in performance. unimi.itmdpi.com For instance, in a one-pot procedure, Aquivion-Fe catalyzed the reductive amination of benzaldehyde, which was completely converted into the desired amine with high selectivity over multiple cycles. unimi.it The use of greener solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of this process. unimi.itresearchgate.net

Another sustainable strategy is the "borrowing hydrogen" methodology, an atom-economic process for the N-alkylation of amines with alcohols. organic-chemistry.org This method, often catalyzed by manganese(I) pincer complexes, allows for the direct use of alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org While specific examples for this compound are emerging, the broad applicability of this method to various amines and alcohols highlights its potential for greener synthesis. organic-chemistry.org

The development of catalysts based on non-toxic and abundant metals is a key aspect of sustainable chemistry. unimi.it Cobalt-based catalysts, for example, have been explored for the synthesis of primary amines and show potential for broader applications in fine chemical production. arabjchem.org The immobilization of catalysts on supports, such as magnetic nanoparticles, offers a practical solution for catalyst recovery and reuse. mdpi.com This approach combines the high surface area and reactivity of nanocatalysts with the ease of separation using an external magnetic field, aligning with the principles of green chemistry. mdpi.com

Recent research has also focused on one-pot, two-step tandem reactions. For example, a sequence involving the oxidation of benzyl alcohol to benzaldehyde, followed by reductive amination, has been achieved using heterogeneous catalysts. rsc.org In this process, acetonitrile (B52724) served as both a solvent and a source of the ethylamine precursor. rsc.org Such tandem processes intensify the reaction sequence, reducing the need for intermediate purification steps and minimizing waste. rsc.org

| Catalyst System | Reaction Type | Key Features | Reusability | Source |

|---|---|---|---|---|

| Aquivion-Fe | Reductive Amination | Iron-based, heterogeneous Lewis acid, operates in greener solvents. | Reusable for multiple cycles with high selectivity. | unimi.it |

| Manganese(I) Pincer Complex | N-Alkylation via Borrowing Hydrogen | Atom-economical, uses alcohols as alkylating agents. | Demonstrates potential for catalyst recycling. | organic-chemistry.org |

| Cobalt on Nitrogen-Doped Carbon (Co/N-C) | Reductive Amination/Hydrogenation | Utilizes an abundant, non-toxic metal. | Shows potential for broad application in green synthesis. | arabjchem.org |

| Catalysts on Magnetic Nanoparticles | Various | Facilitates easy, magnetic separation and recovery. | Enables efficient recycling and minimizes catalyst loss. | mdpi.com |

| [Rh(5%)-N/C–Mo(5%)]-N/C | Tandem Oxidation-Reductive Amination | Bimetallic system on a chitin-derived support. | Designed for one-pot, multi-step syntheses. | rsc.org |

Flow Chemistry Applications for N-Alkylation Processes

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of this compound and its derivatives, offering significant advantages over traditional batch methods. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.gov

The application of flow chemistry to N-alkylation reactions has been demonstrated using packed-bed reactors containing a heterogeneous base. akjournals.com For the N-alkylation of benzylamine, potassium carbonate has been employed as a solid-supported base. akjournals.com While this reaction required higher temperatures compared to the alkylation of thiols, it showcases the feasibility of using simple, inexpensive bases in a continuous flow setup. akjournals.com The product can often be isolated by simply removing the solvent, which aligns with the principles of green chemistry by minimizing workup procedures. akjournals.com

Microflow reactors have also been developed for catalytic reductive alkylation. acs.org A silicon-nanostructure-supported palladium nanoparticle composite (SiNS–Pd) has been utilized as a reusable heterogeneous catalyst for the reaction of amines with aldehydes under hydrogen. acs.org This system was successfully applied to a multigram-scale reaction in a continuous run, demonstrating high turnover numbers and low metal leaching. acs.org Such microflow devices are particularly advantageous for gas-liquid-solid triphasic reactions, which can be challenging to manage in batch reactors. acs.org

The integration of biocatalysis with flow chemistry presents another sustainable and efficient route for N-alkylation. nih.gov Immobilized enzymes in packed-bed reactors can catalyze reactions with high selectivity under mild conditions. nih.gov For instance, the N-acetylation of amines has been efficiently performed in a continuous flow system, where the constant removal of the product shifted the reaction equilibrium, leading to higher efficiency and a cleaner process. nih.gov While direct examples for this compound are still developing, the successful application of flow biocatalysis to similar amine modifications highlights its significant potential. nih.gov

Furthermore, flow chemistry has been applied to the C–H alkylation of benzylamines, a reaction that can be catalyzed by rhodium complexes. rsc.org A flow setup was designed to mimic the batch process, and it was confirmed that the flow process offered advantages over the batch method. rsc.org This demonstrates the adaptability of complex catalytic C-H activation reactions to continuous flow conditions, opening new avenues for the synthesis of functionalized benzylamine derivatives. rsc.org

| Flow Reactor Type | Catalyst/Reagent System | Reaction Type | Key Advantages | Source |

|---|---|---|---|---|

| Packed-Bed Reactor | Potassium Carbonate (heterogeneous base) | N-Alkylation | Simple setup, use of inexpensive base, minimal workup. | akjournals.com |

| Microflow Reactor | SiNS–Pd (heterogeneous catalyst) | Catalytic Reductive Alkylation | High catalyst reusability, low metal leaching, suitable for multiphase reactions, scalable. | acs.org |

| Packed-Bed Bioreactor | Immobilized Enzymes (e.g., MsAcT) | N-Acetylation (example of amine modification) | High selectivity, mild reaction conditions, increased efficiency due to product removal. | nih.gov |

| Custom Flow Setup | Rhodium Complexes | C–H Alkylation | Advantageous over batch processing for complex catalytic reactions. | rsc.org |

Reaction Mechanisms and Kinetics Involving N Ethylbenzylamine

Mechanistic Elucidation of Reactions Employing N-Ethylbenzylamine

The oxidative cleavage of the C-N bond in N-alkylamines like this compound is a significant transformation in organic chemistry. nih.govresearchgate.net However, this reaction is challenging due to competing side reactions such as N-oxidation, carbonylation at the α-carbon to form amides, and oxidation of the C(sp³)–C(sp³) bond to produce enamines. researchgate.net A crucial and often thermally unfavorable step is the removal of a hydrogen atom from the α-carbon (N–Cα–H), which is essential for the cleavage of the C-N bond to yield primary amines. researchgate.net

Recent advancements have highlighted the efficacy of single-atom catalysts, particularly those with zinc, in promoting the oxidative cleavage of C-N bonds. A biomass-derived single zinc atom catalyst (ZnN4-SAC) has demonstrated notable performance in the oxidative cleavage of the C-N bond in this compound. acs.org In a benchmark reaction, the ZnN4-SAC catalyst facilitated a 56% conversion of this compound with a high selectivity of 93% for aniline (B41778) at 150 °C within 4 hours. acs.org The crucial role of the single zinc atoms was confirmed by the lack of conversion when using nitrogen-doped carbon (NC-1000) alone. nih.govacs.org

The catalytic activity of ZnN4-SAC stems from its dual function: it activates molecular oxygen (O₂) to generate superoxide (B77818) radicals (·O₂⁻) and acts as a Lewis acid site. nih.govacs.org The interaction between the nitrogen atom of the amine and the single zinc atom facilitates the activation of the N-alkylamine. nih.govacs.org This dual activation strategy is considered an ideal approach for the challenging oxidative cleavage of C-N bonds in N-alkylamines. nih.govacs.org The performance of the ZnN4-SAC catalyst surpasses that of other homogeneous transition metal catalysts, including those based on copper and iron salts, which were found to be inactive for this transformation. nih.govacs.org

| Catalyst | Conversion of this compound (%) | Aniline Selectivity (%) | Conditions |

| ZnN4-SAC | 56 | 93 | 150 °C, 4 h, 10 bar O₂ |

| NC-1000 | 0 | - | 150 °C, 4 h, 10 bar O₂ |

| Homogeneous ZnPc | No activity | - | Not specified |

| Cu and Fe salts | No activity | - | Not specified |

| This table summarizes the catalytic performance of different catalysts in the oxidative cleavage of this compound. Data sourced from nih.govacs.org. |

The mechanism of oxidative C-N bond cleavage involves several key intermediates and transition states. The process is initiated by the oxidative dehydrogenation of the N-alkylamine by superoxide radicals (·O₂⁻), which are generated by the catalyst's activation of O₂. nih.gov This step involves the removal of two hydrogen atoms, one from the N-H group and one from the α-carbon, to form a crucial imine intermediate (C=N) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net Density Functional Theory (DFT) calculations have shown that this oxidative dehydrogenation is the rate-determining step, possessing the highest energy barrier. nih.gov

Following the formation of the imine, a water molecule adds to the C=N bond, generating an α-hydroxylamine intermediate. nih.govresearchgate.net The single zinc atoms in the catalyst also play a role in promoting the cleavage of the C=N bond in the imine intermediate. nih.gov The final step involves the decomposition of the α-hydroxylamine intermediate into a primary amine (like aniline) and an aldehyde. This occurs through an internal hydrogen atom transfer from the hydroxyl group to the nitrogen atom. nih.govresearchgate.net While intermediates like N-benzylideneaniline have been observed in related reactions, they are typically found in very low concentrations. nih.gov

Nitrones, which are N-oxides of imines, can be synthesized through the tungstate-catalyzed oxidation of N-alkyl-α-amino acids using hydrogen peroxide. oup.comwikipedia.org This reaction proceeds with decarboxylation, leading to the regioselective formation of the nitrone. oup.com

The proposed mechanism begins with the generation of peroxytungstate from sodium tungstate (B81510) (Na₂WO₄) and H₂O₂. oup.com This species then oxidizes the N-alkyl-α-amino acid to an N-hydroxy-N-oxido intermediate. oup.com The regioselective formation of the nitrone is explained by the subsequent elimination of a bicarbonate salt from this intermediate. oup.com This method has been successfully applied to the synthesis of various nitrones, including chiral pyrroline (B1223166) N-oxides. oup.com

Electrochemical methods provide a metal- and external oxidant-free approach for the oxidative cleavage of C-N bonds. mdpi.com For benzylamine (B48309) derivatives, the proposed mechanism involves a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com This intermediate then undergoes deprotonation and a 1,2-radical migration to yield an α-amino-alkyl radical. mdpi.com

A subsequent oxidation of this radical at the anode produces a benzyl-carbocation intermediate. mdpi.com This carbocation is then captured by a water molecule. The final step is the dissociation of the amine group, facilitated by an acid like TsOH·H₂O, to yield the corresponding carbonyl compound. mdpi.com This electrochemical approach is applicable to primary, secondary, and tertiary amines, with water serving as the oxygen source. mdpi.com In some cases, the initial dehydrogenation of the amine at the anode can lead to an imine intermediate, which is then further anodized in the presence of water to form an aldehyde that can couple with the starting amine. rsc.orgrsc.org

General electrochemical oxidation of aliphatic amines proceeds through the formation of a radical cation, which deprotonates to an α-carbon radical. mdpi.com This radical can either disproportionate to the starting amine and an enamine or undergo a second oxidation to an iminium cation. mdpi.com The iminium cation is susceptible to nucleophilic attack by water, leading to a protonated amino alcohol (carbinolamine). mdpi.com An E1-like elimination of the amine from this intermediate results in a protonated aldehyde and a quaternary ammonium (B1175870) product. mdpi.com

A novel reaction mechanism involving selenoxide elimination to trigger enamine hydrolysis has been investigated for the formation of primary and secondary amines. mdpi.comresearchgate.net This process is initiated by the oxidation of an organoselenide to a selenoxide, typically using an oxidant like hydrogen peroxide. mdpi.commolaid.com In substrates with a hydrogen atom in the vicinal position to the selenium, an intramolecular syn-elimination occurs, leading to the formation of an alkene. mdpi.com

In the context of amino organoselenides, this elimination can trigger an imine-enamine equilibrium. unibs.it The subsequent hydrolysis of the enamine intermediate leads to the release of the free amine. researchgate.netunibs.itresearchgate.net This reaction has been studied for a series of mono- and disubstituted 2-phenyl-2-(phenylselanyl)ethan-1-amines, where the formation of primary and secondary amines was observed under oxidative conditions in an aqueous solution. mdpi.com For instance, this compound has been identified as a product in such a reaction, with a yield of 75%. mdpi.commdpi-res.com

The cleavage of the C-N bond in the final step involves the addition of a hydronium ion to the enamine, followed by a proton transfer from the resulting hydroxyl group to the nitrogen atom, leading to the formation of the amine and an aldehyde. mdpi.com

Oxidative Cleavage of Carbon-Nitrogen Bonds

Kinetic Studies on this compound Reactivity

The reactivity of this compound has been the subject of various kinetic studies, shedding light on its behavior in different chemical environments and reactions. These investigations are crucial for understanding reaction mechanisms and optimizing conditions for desired chemical transformations.

Base Equilibrium Kinetics of Secondary Amines on Micellar Surfaces

The kinetics of the base equilibrium of secondary amines, including this compound, have been investigated in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. oup.comoup.com These studies utilize techniques that measure relaxation absorption to understand the dynamics of the amine's protonation and deprotonation at the micelle-water interface. oup.comoup.com The presence of micelles introduces a non-homogeneous environment, and the kinetics in such systems are influenced by the partitioning of the amine between the aqueous and micellar phases.

The general model for micellar kinetics involves fast stepwise processes for systems that can undergo significant changes in unimer concentration and average micelle aggregation number. aps.org The critical micelle concentration (CMC) is a key parameter, representing the concentration at which a significant number of micelles form and the unimer concentration becomes nearly constant. aps.org The rate of association and dissociation of molecules from the micelle is dependent on the free energy barriers for these processes. aps.org

Reaction Rate Dependence on Substrate and Catalyst Properties

The rate of reactions involving this compound is significantly influenced by the properties of the substrate and the catalyst employed.

In the synthesis of secondary amines via N-(benzoyloxy)amines and organoboranes, the reaction time for the ethylation step to produce this compound is dependent on the steric bulk of the reacting molecules. acs.org For less hindered N-(benzoyloxy)amines, the reaction can proceed at room temperature, but for more sterically hindered substrates, refluxing in THF (67 °C) is necessary to achieve a practical reaction rate with triethylborane (B153662). acs.org

The catalytic oxidative cleavage of C–N bonds in N-alkylanilines, a reaction class relevant to this compound, is highly dependent on the electronic properties of the substrate and the catalyst. acs.org For instance, in the oxidative cleavage of N-ethylaniline using a ZnN4-SAC catalyst, the reaction is sensitive to temperature, with a significant increase in conversion observed as the temperature rises from 120 to 150 °C. acs.org The choice of solvent also plays a critical role, with polar solvents like 1,4-dioxane (B91453) showing better catalytic performance due to their ability to disperse the catalyst and dissolve the substrates. acs.org Furthermore, the presence of additives such as NH3·H2O can be crucial; in the case of N-ethylaniline, its absence leads to a significant drop in both conversion and selectivity. acs.org

The structure of the amine substrate itself has a pronounced effect on reactivity. In the aerobic α-oxidation of amines catalyzed by supported gold nanoparticles, tertiary amines generally exhibit higher reaction rates than secondary and primary amines, an effect attributed to the electron-donating nature of alkyl groups facilitating hydride formation. rsc.org

The following table illustrates the effect of reaction conditions on the oxidative cleavage of N-ethylaniline, providing insights into the factors that would likely influence reactions with this compound under similar catalytic systems. acs.org

| Parameter | Condition | N-Ethylaniline Conversion (%) | Aniline Selectivity (%) |

| Temperature | 120 °C | Lower Conversion | High |

| 150 °C | 97 | 95 | |

| Solvent | Polar (e.g., 1,4-dioxane) | Higher Conversion | - |

| Additive | With NH3·H2O | 56 | 93 |

| Without NH3·H2O | 32 | 37 | |

| Table compiled from data presented in a study on the oxidative cleavage of C–N bonds. acs.org |

Real-time Reaction Monitoring in Mechanistic Investigations

Real-time monitoring of reactions involving this compound and related compounds is essential for elucidating reaction mechanisms. Techniques such as in-situ infrared spectroscopy can be used to track the formation of products over time. For example, in the aerobic α-oxidation of amines, the growth of a peak in the 1630 cm⁻¹ to 1690 cm⁻¹ region of the infrared spectrum can indicate the formation of the amide product. rsc.org

In the study of imine formation, a reaction analogous to some transformations of secondary amines, the entire process can be followed, often showing rapid condensation. masterorganicchemistry.com The mechanism for imine formation under mildly acidic conditions is proposed to be a multi-step process involving protonation, addition, deprotonation, another protonation, elimination, and a final deprotonation (PADPED). masterorganicchemistry.com

For the oxidative cleavage of C–N bonds, monitoring the reaction progress over time can reveal reaction equilibria. For example, in the reaction of N-benzylideneaniline, the concentrations of reactants and products can reach an equilibrium. acs.org The addition of a reagent that consumes one of the products can shift the equilibrium and drive the reaction to completion. acs.org

The synthesis of N-benzyl carboxamides from benzylamine and various acids, catalyzed by N-substituted formamide (B127407) deformylase, has been monitored over time to determine optimal reaction conditions. nih.gov The production of N-benzylformamide, for instance, was tracked over a 24-hour period to find the maximum yield at specific substrate concentrations. nih.gov

The following table provides an example of data that can be obtained from real-time monitoring, showing the production of N-benzyl carboxamides over time. nih.gov

| Reaction Time (hours) | N-benzylformamide (mM) | N-benzylacetamide (mM) | N-benzylpropionamide (mM) |

| 24 | 16 | 22 | 18 |

| Data represents maximum production under optimized substrate concentrations. nih.gov |

Catalytic Applications and Ligand Chemistry of N Ethylbenzylamine Derivatives

N-Ethylbenzylamine in Organometallic Chemistry

The use of this compound as a secondary amine precursor is well-established in the synthesis of dithiocarbamate (B8719985) ligands, which readily form stable complexes with a range of metals, most notably organotin(IV) compounds.

The synthesis of organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes is typically achieved through an in-situ reaction. preprints.org This method involves the reaction of this compound with carbon disulfide, often in the presence of a base like ammonia (B1221849), to form the dithiocarbamate ligand. preprints.orgnih.gov This ligand is then immediately reacted with an organotin(IV) chloride, such as dimethyltin(IV) chloride or triphenyltin(IV) chloride, to yield the final complex. nih.govresearchgate.net

Two examples of these derivatives are dimethyltin(IV) N-ethyl-N-benzyldithiocarbamate and triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate. researchgate.net The synthesis of a related compound, Phenyltin(IV) dichloride N-ethyl-N-benzyldithiocarbamate, has also been reported, starting from this compound and phenyltin(IV) trichloride, yielding a white solid. ukm.my

These complexes are comprehensively characterized using a suite of analytical techniques. nih.govscilit.com Elemental analysis (C, H, N, S) is used to confirm the empirical formula of the synthesized compounds. researchgate.netjobiost.com Spectroscopic methods are crucial for structural elucidation.

Infrared (IR) Spectroscopy: The IR spectra of these complexes show characteristic absorption bands. The thioureide band, ν(C-N), appears in the region of 1450-1489 cm⁻¹, while the ν(C-S) band is observed around 992-1001 cm⁻¹. A key indicator of ligand-to-metal coordination is the appearance of a band for ν(Sn-S) in the 320-326 cm⁻¹ region. researchgate.netukm.myjobiost.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons of the ethyl and benzyl (B1604629) groups. ukm.my More diagnostically, ¹³C NMR spectroscopy shows a characteristic peak for the dithiocarbamate (NCS₂) group in the range of δC 197-201 ppm, confirming the ligand's formation and coordination. researchgate.netjobiost.com

| Technique | Functional Group | Observed Range | Reference |

|---|---|---|---|

| IR Spectroscopy | ν(C=N) | 1450-1489 cm⁻¹ | researchgate.netjobiost.com |

| ν(C=S) | 992-1001 cm⁻¹ | researchgate.netjobiost.com | |

| ν(Sn-S) | 320-326 cm⁻¹ | researchgate.netukm.my | |

| ¹³C NMR Spectroscopy | NCS₂ | 197-201 ppm | researchgate.netjobiost.com |

The N-ethyl-N-benzyldithiocarbamate ligand, derived from this compound, demonstrates specific coordination behavior with metal centers. Dithiocarbamate ligands are known for their ability to act as soft donors and possess excellent coordination capabilities. ukm.my In organotin(IV) complexes, this ligand typically acts as a bidentate chelating agent, where both sulfur atoms coordinate to the central tin atom. ukm.myresearchgate.net

For instance, in the crystal structure of a related phenyltin(IV) dithiocarbamate complex, PhSnCl[S₂CN(C₂H₅)(i-C₃H₇)]₂, the two dithiocarbamate ligands are shown to be chelating in a bidentate fashion. ukm.my This coordination, along with the phenyl group and chloride atom, results in a six-coordinate distorted octahedral geometry around the tin center. ukm.my This chelating behavior is a common feature in the coordination chemistry of these ligands and is crucial to the stability and structural diversity of the resulting organometallic compounds. ukm.myresearchgate.net

This compound as a Precursor for Chiral Catalysts and Ligands

Beyond dithiocarbamates, this compound and its analogs serve as fundamental building blocks in the synthesis of sophisticated chiral ligands for asymmetric catalysis. These reactions aim to produce a single enantiomer of a product, a critical task in modern chemistry.

Chiral amines are widely applied in asymmetric synthesis. sigmaaldrich.com Specifically, chiral amines related to this compound are used to create more complex secondary amines that serve as precursors for valuable chiral ligands. sigmaaldrich.com For example, C₂-symmetrical secondary amines can be synthesized from chiral α-ethylbenzylamine in a one-pot reductive amination reaction. sigmaaldrich.com These secondary amines are, in turn, crucial intermediates for synthesizing atropisomeric phosphoramidites. sigmaaldrich.com These phosphoramidites function as highly effective N-donor ligands in a variety of metal-catalyzed asymmetric reactions. sigmaaldrich.commdpi.com The nitrogen atom in these ligands plays a key role in coordinating to the metal center, forming a chiral environment that directs the stereochemical outcome of the catalytic transformation. grafiati.com

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. organic-chemistry.org Achieving high enantioselectivity in these reactions often relies on a chiral catalyst system. rug.nl The phosphoramidite (B1245037) ligands derived from this compound-related building blocks have been successfully used in highly enantioselective copper-catalyzed conjugate additions. sigmaaldrich.comsigmaaldrich.com In these systems, the chiral ligand coordinates to a copper salt (e.g., CuCl or CuBr·SMe₂), creating a chiral catalyst that can direct the addition of reagents like Grignards to cyclic enones, yielding products with high enantiomeric excess (ee). sigmaaldrich.comorganic-chemistry.org

Iridium-catalyzed asymmetric allylic substitution has become a versatile and powerful tool for constructing C-C and C-heteroatom bonds. ethz.chrsc.org These reactions are known for producing branched products with high levels of regio- and enantioselectivity. rsc.org The efficacy of this transformation is highly dependent on the chiral ligand employed. pkusz.edu.cn The same phosphoramidite ligands built from chiral amine precursors related to this compound are also applied in iridium-catalyzed allylic substitutions, demonstrating their versatility. sigmaaldrich.comsigmaaldrich.com The ligand, in conjunction with an iridium precursor such as [Ir(cod)Cl]₂, forms the active catalyst that enables the enantioselective substitution of allylic electrophiles with a wide range of nucleophiles. sigmaaldrich.comsioc-journal.cn

CBS Catalysts for Reduction of Prochiral Imines

The Corey-Bakshi-Shibata (CBS) reduction is a well-established chemical reaction that facilitates the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. growingscience.comorganic-chemistry.org These reactions employ a chiral oxazaborolidine as a catalyst, which is typically generated from a chiral amino alcohol and borane (B79455). growingscience.compsu.edu The CBS catalyst creates a chiral environment that directs the approach of a reducing agent, such as borane, to one face of the ketone, resulting in a high degree of enantioselectivity. organic-chemistry.org

The application of CBS catalysts has been extended to the asymmetric reduction of carbon-nitrogen double bonds, including those in prochiral imines and oximes, to produce chiral amines and amino alcohols with excellent yields and enantiomeric excesses. psu.edulibretexts.orgsigmaaldrich.com The choice of the N-substituent on the imine and the specific structure of the CBS catalyst can influence the stereochemical outcome of the reduction. whiterose.ac.uk While various chiral amino alcohols are used to prepare these catalysts, literature from the conducted search does not specify a CBS catalyst derived directly from an this compound precursor for this particular application.

This compound as a Heterogeneous Reagent

This compound is a precursor to the useful heterogeneous oxidizing agent, N-Ethylbenzylammonium Fluorochromate (VI).

N-Ethylbenzylammonium Fluorochromate (VI) (EBAFC) is a mild and selective oxidizing agent used for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. jmcs.org.mxscielo.org.mx This reagent is part of a class of chromium(VI)-based oxidants where the chromium-containing anion is paired with an organic cation. The presence of the N-ethylbenzylammonium cation modulates the reactivity of the fluorochromate anion. EBAFC demonstrates high selectivity, effectively oxidizing alcohols without affecting other sensitive functional groups such as aldehydes, ketones, or thiols. jmcs.org.mxresearchgate.net

The practical utility of N-Ethylbenzylammonium Fluorochromate (VI) is significantly improved by adsorbing it onto silica (B1680970) gel. jmcs.org.mxscielo.org.mx This creates a heterogeneous reagent that offers several distinct advantages over its neat counterpart. researchgate.netresearchgate.net

Enhanced Stability and Reactivity: The stability and reaction rate of EBAFC are considerably increased upon adsorption onto silica gel. jmcs.org.mxscielo.org.mx

Ease of Work-up: As a solid-supported reagent, the oxidant can be easily removed from the reaction mixture by simple filtration. This simplifies the product purification process, avoiding the need for aqueous work-ups or complex chromatography to remove chromium residues. researchgate.net

The table below details the oxidation of various alcohols using this heterogeneous reagent.

| Substrate | Product | Reagent | Key Advantages |

| Primary Alcohols | Aldehydes | EBAFC on Silica Gel | Mild conditions, high selectivity, easy filtration work-up. jmcs.org.mxscielo.org.mx |

| Secondary Alcohols | Ketones | EBAFC on Silica Gel | Increased stability and reaction rate, high efficiency. jmcs.org.mxresearchgate.net |

Computational Chemistry and Theoretical Investigations of N Ethylbenzylamine

Density Functional Theory (DFT) Calculations on N-Ethylbenzylamine Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules. For this compound, DFT calculations have been applied to various aspects, including its structural optimization, electronic properties, and its role in reaction pathways.

Elucidation of Reaction Energy Barriers and Pathways

DFT is instrumental in determining the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. This information is crucial for understanding reaction kinetics and predicting reaction pathways. For this compound, theoretical studies have explored its involvement in various reactions. For example, a theoretical examination of the solvolysis of benzylamine (B48309) by ethanol (B145695) indicated that this compound may be an intermediate, with calculations showing that this reaction might be feasible at high temperatures niscpr.res.in. Such studies often involve calculating free energy changes and equilibrium constants to map out reaction feasibility and direction niscpr.res.in. While specific energy barriers for reactions directly involving this compound were not explicitly detailed in the provided snippets, the general methodology of using DFT to elucidate reaction energy barriers is well-established for related chemical systems vietnamjournal.rursc.orgresearchgate.netdiva-portal.orgquantumatk.com.

Activation of Molecular Oxygen by Catalytic Systems

In the context of catalysis, DFT calculations are often employed to understand how molecules interact with catalytic surfaces or species, particularly in processes involving the activation of small molecules like molecular oxygen. While no direct mention of this compound in the activation of molecular oxygen by catalytic systems was found in the provided search results, related studies on catalytic processes involving amines or nitrogen-containing compounds utilize DFT to explore reaction mechanisms and intermediate stabilization rsc.orgacs.org. For instance, DFT has been used to understand the mechanism of C-N bond cleavage in this compound over a ZnN4-SAC catalyst, where it elucidated the role of the catalyst in lowering energy barriers for water addition to imine intermediates acs.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing researchers to study dynamic processes, conformational changes, and interactions over time. For this compound, MD simulations have been utilized in studies related to its partitioning into membranes and its interactions within biological systems. For example, MD simulations have been used in conjunction with quantum chemistry to study the partitioning affinity of cationic organic molecules, including this compound, into phospholipid monolayers, revealing dependencies on molecular orientation within the membrane structure uu.nl. These simulations are valuable for understanding the physical behavior and interactions of molecules in complex environments.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity or other properties. While direct QSAR studies focused exclusively on this compound's intrinsic chemical reactivity were not prominently featured, QSAR methodologies are broadly applied to predict various chemical properties. For example, this compound has appeared in datasets used for QSAR modeling related to aquatic toxicity europa.euregulations.govregulations.gov. These studies use molecular descriptors derived from the chemical structure to predict activity, demonstrating the application of QSAR principles to understand how structural variations influence a compound's behavior, even if this compound itself is part of a larger dataset rather than the sole focus of the QSAR model.

Modeling of Solvent Effects on this compound Reactivity

The reactivity of chemical compounds can be significantly influenced by the surrounding solvent. Theoretical methods, including DFT with implicit or explicit solvent models, are employed to quantify these effects. While specific studies detailing solvent effects on this compound's reactivity were not directly found, research on related systems highlights the importance of these investigations. For instance, studies on SN2 reactions have used DFT-based effective fragment potential (EFP) methods to model solvent effects, demonstrating how solvation can impact reaction barriers iastate.edu. Similarly, other computational studies have applied implicit and explicit solvent models to investigate chemical reactivity, showing that solvent interactions can significantly alter reaction pathways and energy barriers mdpi.comresearchgate.netgaussian.com. The understanding of solvent effects is crucial for predicting reaction outcomes in various chemical environments.

Compound List:

this compound (NEBA)

Benzylamine

Ethanol

Benzylethylether (BEE)

N-benzylidenebenzylamine

Dibenzylamine

Toluene

N-phenylethanimine

Acetaldehyde

Methylamine

Dimethylamine

Diethylamine

n-Propylamine

n-Butylamine

Formate

Acetate

Propionate

Applications of N Ethylbenzylamine in Broader Chemical Synthesis

N-Ethylbenzylamine as a Chemical Reagent in Organic Synthesis

The utility of this compound as a reagent is demonstrated by its application in constructing diverse molecular frameworks and its role as a nucleophile in various reactions. cymitquimica.com

This compound is employed as a starting material or reactant for the synthesis of a range of organic compounds. lookchem.com Its secondary amine functionality makes it a prime candidate for reactions such as alkylation, acylation, and condensation. For instance, it reacts with epichlorohydrin (B41342) to produce N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine, a key intermediate for further chemical transformations. acs.org In reductive amination reactions, this compound can be synthesized by reacting benzaldehyde (B42025) with ethylamine (B1201723), but it can also serve as a nucleophile itself in similar reactions to create more substituted amines. brainly.com Furthermore, its reaction with chloroacetyl chloride yields N-benzyl-2-chloro-N-ethylacetamide, a versatile building block for more complex structures.

The reactivity of this compound facilitates its incorporation into larger, more complex molecular architectures, including those with potential pharmaceutical applications. lookchem.com It serves as a foundational element in multi-step syntheses. For example, its reaction with 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a key step in preparing specific heterocyclic derivatives. nih.govsigmaaldrich.comsigmaaldrich.com The compound is also used to demonstrate the reactivity of various derivatization agents, highlighting its role in creating complex analytical standards. sigmaaldrich.comnih.gov The oxidation of this compound using reagents like Ruthenium tetroxide (RuO₄) has been studied, showing it can lead to imines as primary intermediates, which are themselves pivotal in well-known reactions like aza-Diels-Alder and Mannich reactions. researchgate.net

Table 1: Selected Synthetic Applications of this compound

| Reactant(s) | Product | Reaction Type | Yield |

|---|---|---|---|

| This compound, Epichlorohydrin | N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine | Nucleophilic substitution | 54% acs.org |

| This compound, Chloroacetyl chloride | N-benzyl-2-chloro-N-ethylacetamide | Acylation | - |

| N-Benzoyloxy-benzylamine, Triethylborane (B153662) | This compound | Ethylation | 62% acs.org |

This compound as an Intermediate in Specific Reaction Pathways

This compound functions as a critical intermediate in several specific and important reaction pathways, leading to the formation of valuable derivatives for analytical and pharmaceutical chemistry.

This compound has been instrumental in demonstrating the reactivity of novel hydroquinone-based derivatization reagents, namely NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether). sigmaaldrich.comnih.govsigmaaldrich.com These reagents are designed for the chemical derivatization of primary and secondary amines. nih.gov The reaction involves the nucleophilic attack of this compound on the reagent, resulting in a product that contains a hydroquinone (B1673460) moiety. nih.govacs.org This transformation is significant because the attached hydroquinone group is electrochemically active, allowing for sensitive and reversible electrochemical detection at mild oxidation potentials, which is highly useful in quantitative analysis using techniques like liquid chromatography with electrochemical detection (LC-EC). nih.govacs.org The intermediates and final products from the derivatization of this compound with these reagents have been isolated and characterized to validate the method. nih.govacs.org

A notable application of this compound is its use in the synthesis of the 2-[(N-Benzyl, N-ethyl)amino]derivative of 4H-pyrido[1,2-a]pyrimidin-4-one. lookchem.comsigmaaldrich.comsigmaaldrich.com This synthesis is achieved in excellent yield by treating 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with this compound. nih.gov In this reaction, the secondary amine of this compound acts as a nucleophile, displacing the chlorine atom on the pyrimidinone ring. The resulting compound, a 2-aminoderivative of the pyrido[1,2-a]pyrimidine (B8458354) system, has been investigated for its pharmacological properties, including anti-inflammatory activity. nih.gov This specific application highlights the role of this compound as a key intermediate in the development of novel therapeutic agents. lookchem.com

This compound can serve as a precursor for the synthesis of substituted ureas, a functional group present in many biologically active compounds. researchgate.netnih.gov The formation of ureas from amines typically involves reaction with an isocyanate or a phosgene (B1210022) equivalent. nih.gov A modern approach involves palladium(II)-mediated oxidative carbonylation of amines. researchgate.netmdpi.com In studies exploring this methodology for creating ¹¹C-labelled ureas for applications like positron emission tomography (PET), this compound has been used as a substrate. researchgate.netmdpi.com For instance, during attempts to synthesize unsymmetrical ureas, a byproduct identified as [¹¹C]N-benzyl-N-ethylbenzamide was formed from the reaction mixture containing this compound, confirming its participation in carbonylation reactions. mdpi.com Additionally, this compound can be reacted with agents like phosgene or triphosgene (B27547) to form N-benzyl-N-ethylcarbamoyl chloride, which is a stable intermediate that can then react with other amines to form unsymmetrical ureas. lookchem.com

Table 2: Chemical Compound Reference

| Compound Name |

|---|

| This compound |

| Epichlorohydrin |

| N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine |

| Benzaldehyde |

| Ethylamine |

| Chloroacetyl chloride |

| N-benzyl-2-chloro-N-ethylacetamide |

| 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one |

| Ruthenium tetroxide |

| NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) |

| HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) |

| 2-[(N-Benzyl, N-ethyl)amino]derivative of 4H-pyrido[1,2-a]pyrimidin-4-one |

| [¹¹C]N-benzyl-N-ethylbenzamide |

| N-benzyl-N-ethylcarbamoyl chloride |

| N-Benzoyloxy-benzylamine |

| Triethylborane |

| Phosgene |

| Triphosgene |

| Carbon monoxide |

Synthesis of Imino(dialkylamino)isoindolines

This compound is utilized as a key secondary amine in the synthesis of imino(dialkylamino)isoindolines. These compounds are formed through the reaction of phthalonitrile (B49051) with a secondary amine in the presence of a base, such as sodium methoxide (B1231860) generated in situ. worldscientific.com In this reaction, this compound acts as the nucleophile, attacking the nitrile carbons of phthalonitrile, leading to the formation of the corresponding N,N-disubstituted-1-imino-1H-isoindol-3-amine.

A specific example involves the reaction of phthalonitrile with this compound, which affords the target imino(dialkylamino)isoindoline in good yield. worldscientific.com This synthesis is part of a broader investigation into the structure and tautomerization of this class of compounds, confirming their composition and structural features through modern analytical techniques. worldscientific.com

Table 1: Synthesis of Imino(N-ethyl-N-benzylamino)isoindoline

| Reactant 1 | Reactant 2 | Product | Yield | Analytical Data | Reference |

|---|

This compound in Enantioselective Transformations

The structural features of this compound and its derivatives make them valuable in the field of enantioselective chemistry. They are employed as chiral derivatizing agents to facilitate the separation of enantiomers and as precursors in the asymmetric synthesis of complex molecules like α-amino acid derivatives.

Chiral Derivatizing Agents for Enantioseparation

Chiral derivatizing agents (CDAs) are crucial tools in analytical chemistry for the separation of enantiomers. nih.gov The process involves reacting a racemic mixture with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). rawdatalibrary.netresearchgate.net

A derivative of this compound, (S)-α-ethyl benzylamine (B48309), has been successfully employed as a CDA for the enantioseparation of Eflornithine. researchgate.netlkouniv.ac.in The reaction between the racemic drug and the CDA produces diastereomers that can be resolved on a non-chiral stationary phase. researchgate.net This indirect HPLC method highlights the utility of benzylamine derivatives in developing robust analytical procedures for chiral molecules. rawdatalibrary.netresearchgate.net

Table 2: HPLC Method for Enantioseparation of Eflornithine using a Chiral Derivatizing Agent

| Analyte | Chiral Derivatizing Agent | Chromatographic Column | Mobile Phase | Detection | Reference |

|---|

Precursors for α-Amino Acid Derivatives

This compound serves as a starting material in the synthesis of chiral building blocks that are precursors to more complex molecules, including derivatives of α-amino acids. acs.org One such application is its use in the preparation of N-Benzyl-N-ethyl-1-(oxiran-2-yl)methanamine.

This synthesis is achieved by reacting this compound with epichlorohydrin. acs.org The resulting product, a substituted oxirane, is a valuable intermediate for further synthetic transformations, such as the construction of functionalized azetidines or other nitrogen-containing heterocycles which can be related to amino acid structures. acs.org The reaction proceeds with a moderate yield and the product is purified by column chromatography. acs.org

Table 3: Synthesis of N-Benzyl-N-ethyl-1-(oxiran-2-yl)methanamine

| Reactant 1 | Reactant 2 | Product | Yield | Analytical Data | Reference |

|---|

Role of N Ethylbenzylamine in Medicinal Chemistry Research

N-Ethylbenzylamine as a Key Intermediate in Drug Synthesis

The chemical structure of this compound makes it a valuable starting material or intermediate in the synthesis of more complex organic molecules, many of which are explored for their potential pharmaceutical applications. Its amine functionality allows for various reactions, including alkylation, acylation, and condensation, enabling the construction of diverse chemical scaffolds.

Synthesis of Specific Drug Candidates (e.g., 2-[(N-Benzyl, N-ethyl)amino]derivative)

A notable application of this compound as an intermediate is in the synthesis of specific drug candidates, such as the 2-[(N-Benzyl, N-ethyl)amino]derivative. This derivative is prepared by reacting 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with this compound, a process that yields the target compound in excellent yields nih.govlookchem.com. Such synthetic routes are crucial for building complex heterocyclic systems that are often found in biologically active molecules. The ability to efficiently synthesize these derivatives underscores this compound's importance in creating libraries of compounds for drug discovery programs uobaghdad.edu.iqgoogle.com.

Biological Activity of this compound Derivatives

Derivatives synthesized using this compound as a component have demonstrated a range of biological activities, particularly in the realm of anticancer research.

Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes as Anticancer Agents

Organotin(IV) complexes incorporating the N-ethyl-N-benzyldithiocarbamate ligand have emerged as significant entities in medicinal chemistry due to their potent cytotoxic effects against various cancer cell lines researchgate.netnih.govorientjchem.orgeco-vector.comjobiost.comresearchgate.netbenthamscience.com. These hybrid complexes combine the properties of organotin compounds with those of dithiocarbamates, creating a synergistic effect that enhances their biological activity and targeted delivery mechanisms researchgate.net. The synthesis of these complexes typically involves the reaction of tin(IV) chloride with this compound in the presence of carbon disulfide researchgate.netnih.govbenthamscience.com.

The cytotoxic potential of organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes (ONBDCs) has been extensively evaluated, particularly against the A549 human lung cancer cell line researchgate.netnih.govorientjchem.orgjobiost.combenthamscience.com. Studies have shown that these complexes can exhibit remarkable cytotoxicity. For instance, ONBDC 2 (triphenyltin(IV) N-ethyl-N-benzyldithiocarbamate) demonstrated a potent IC50 value of 0.52 μM against A549 cells, significantly outperforming the commonly used chemotherapeutic agent cisplatin (B142131) (IC50: 32 μM) researchgate.netnih.govbenthamscience.com. This indicates a substantial capacity for these compounds to inhibit cancer cell growth.

This compound in the Synthesis of Chiral Pharmaceutical Intermediates

This compound serves as a valuable building block and reagent in organic synthesis, contributing to the development of diverse chemical entities, some of which are critical intermediates for pharmaceutical agents. Its reactivity profile allows for its incorporation into various synthetic pathways, facilitating the construction of more complex molecular architectures. While this compound itself is not inherently chiral, it is often employed in processes that either yield chiral compounds or utilize chiral auxiliaries. The compound's role as a key intermediate in the synthesis of certain drugs and drug candidates underscores its importance in the pharmaceutical industry's research and development efforts. lookchem.comsigmaaldrich.comruifuchem.com

Preparation of Chiral (2R,3R)-2,3-epoxybutyrate and Related Structures

Chiral epoxybutyrate derivatives, such as (2R,3R)-2,3-epoxybutyrate, are recognized as significant chiral reagents and key intermediates in the synthesis of various pharmaceuticals. These compounds are particularly vital in the preparation of the core structures of important antibiotic classes. While the direct involvement of this compound in the specific synthesis pathways of (2R,3R)-2,3-epoxybutyrate is not extensively detailed in the reviewed literature, this compound's general utility in amine chemistry and its presence in research involving chiral amines highlight its broader relevance in the field of chiral synthesis. The preparation of such chiral intermediates is crucial for ensuring the stereospecificity required for many biologically active molecules. google.com

Relevance to Antibiotic Research (e.g., β-Lactam Core)

The β-lactam ring forms the fundamental structural motif of a major class of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. These antibiotics are critical in combating bacterial infections by inhibiting bacterial cell wall synthesis. The precise stereochemistry of intermediates, such as chiral epoxybutyrate derivatives, is paramount for the successful construction of the complex β-lactam core structures found in potent antibiotics like carbapenems. google.comgoogle.com While this compound is a versatile reagent in organic synthesis, the provided literature does not directly link its application to the synthesis of the β-lactam core itself or to specific research focused on modifying this core structure. However, its role as a precursor or intermediate in the synthesis of other complex molecules that may find application in medicinal chemistry research, including areas related to antibiotic development, remains a possibility. lookchem.comsigmaaldrich.com

Deep Eutectic Solvents (DES) for Pharmaceutical Purposes

Deep Eutectic Solvents (DESs) represent a class of "green" solvents gaining significant traction in the pharmaceutical industry due to their favorable properties, including low toxicity, biodegradability, ease of preparation, and tunable physicochemical characteristics. These solvents are typically formed by combining hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs), resulting in a mixture with a significantly depressed melting point compared to its individual components. nih.govmdpi.comresearchgate.netmdpi.commdpi.comsemanticscholar.org